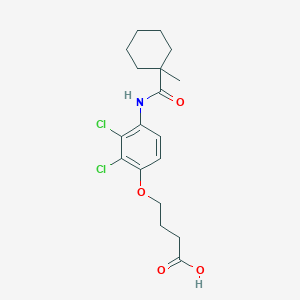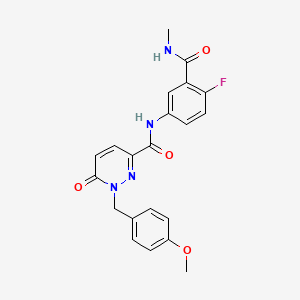
(2R,3S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound is characterized by the presence of a purine base (6-amino-2-chloropurine) attached to a modified sugar moiety (oxolane-3,4-diol).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol typically involves the following steps:
Formation of the Purine Base: The purine base, 6-amino-2-chloropurine, can be synthesized through a series of reactions starting from commercially available precursors. This may involve chlorination and amination reactions under controlled conditions.
Glycosylation: The purine base is then glycosylated with a suitable sugar derivative to form the nucleoside analog. This step often requires the use of a glycosyl donor and a catalyst to facilitate the formation of the glycosidic bond.
Hydroxymethylation and Methylation: The sugar moiety is further modified through hydroxymethylation and methylation reactions to achieve the desired structure of the oxolane-3,4-diol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine base or the sugar moiety, resulting in the formation of reduced analogs.
Substitution: The chlorine atom in the purine base can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as ammonia or thiols for substitution reactions.
Major Products
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Reduced nucleoside analogs.
Substitution Products: Nucleoside analogs with different substituents on the purine base.
科学研究应用
Chemistry
The compound is used as a building block in the synthesis of more complex nucleoside analogs and nucleotides
Biology
In biological research, this compound is used to study the mechanisms of nucleic acid synthesis and repair. It can be incorporated into DNA or RNA to investigate the effects of modified nucleosides on genetic processes.
Medicine
The compound has potential therapeutic applications as an antiviral or anticancer agent. Nucleoside analogs are known to inhibit viral replication and interfere with the proliferation of cancer cells by targeting nucleic acid synthesis.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and diagnostic tools. It can be employed in the synthesis of labeled nucleosides for use in imaging and diagnostic assays.
作用机制
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This can lead to the inhibition of nucleic acid synthesis and the disruption of genetic processes. The molecular targets include viral polymerases and cellular enzymes involved in DNA and RNA synthesis. The pathways affected by this compound include the replication and transcription of genetic material.
相似化合物的比较
Similar Compounds
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl-5-iodouracil: Another nucleoside analog with antiviral properties.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl-5-methylcytosine: A nucleoside analog used in cancer therapy.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl-5-ethyluracil:
Uniqueness
The uniqueness of (2R,3S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol lies in its specific structure, which allows it to interact with nucleic acids in a distinct manner
属性
分子式 |
C11H14ClN5O4 |
|---|---|
分子量 |
315.71 g/mol |
IUPAC 名称 |
(2R,3S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C11H14ClN5O4/c1-11(20)6(19)4(2-18)21-9(11)17-3-14-5-7(13)15-10(12)16-8(5)17/h3-4,6,9,18-20H,2H2,1H3,(H2,13,15,16)/t4-,6?,9-,11+/m1/s1 |
InChI 键 |
CKNNSJGYKWRNEN-RBXWHLPPSA-N |
手性 SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=C(N=C32)Cl)N)O |
规范 SMILES |
CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


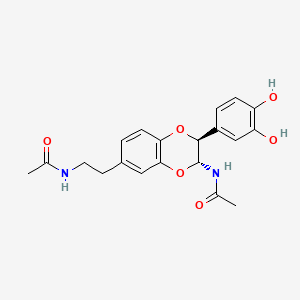
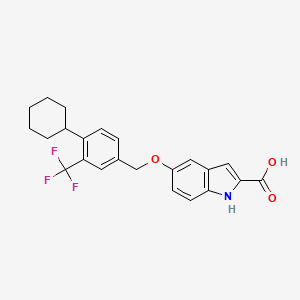
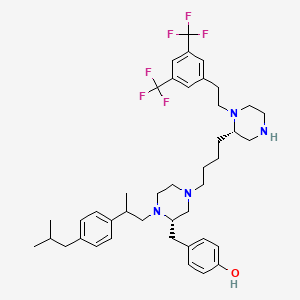
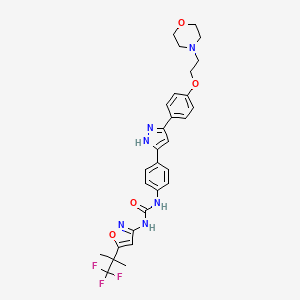
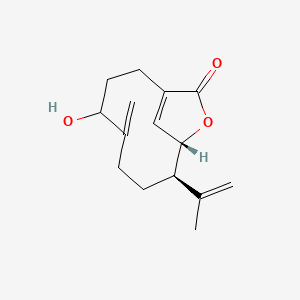
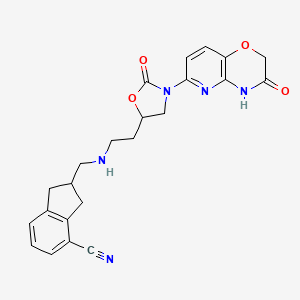

![6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12386964.png)
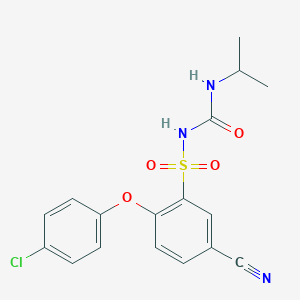
![3-[3-[1-[[1-Ethyl-5-(2-methyl-4-nitrophenyl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]phenyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B12386988.png)
![2-[2-[(2,4-difluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-N,N-dimethylpyrimidine-4-carboxamide](/img/structure/B12386992.png)

